1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Overview
Description
1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperazine ring, and a propanol moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopentyl Intermediate: The synthesis begins with the preparation of 2-methylcyclopentanol, which can be obtained through the hydrogenation of 2-methylcyclopentanone.
Introduction of the Piperazine Ring: The next step involves the reaction of 2-methylcyclopentanol with 4-methylpiperazine under basic conditions to form the desired intermediate.
Formation of the Propanol Moiety: The final step includes the reaction of the intermediate with epichlorohydrin, followed by hydrolysis to yield 1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The cyclopentyl and propanol moieties can influence the compound’s pharmacokinetics and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)cyclopentanol: Similar structure but lacks the propanol moiety.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a carboxylic acid group instead of the propanol moiety.
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride: Similar structure but contains an amino group.
Uniqueness
1-(2-Methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its combination of a cyclopentyl group, piperazine ring, and propanol moiety. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methylcyclopentyl)oxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2.2ClH/c1-12-4-3-5-14(12)18-11-13(17)10-16-8-6-15(2)7-9-16;;/h12-14,17H,3-11H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUIOBVDNGDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN2CCN(CC2)C)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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